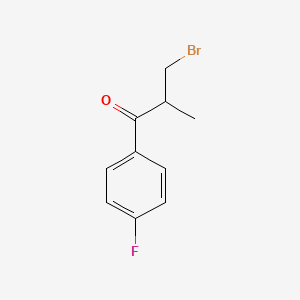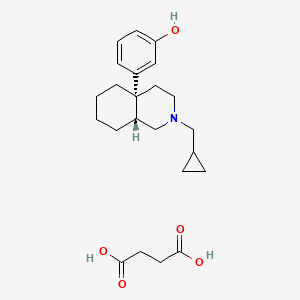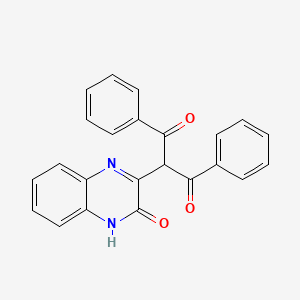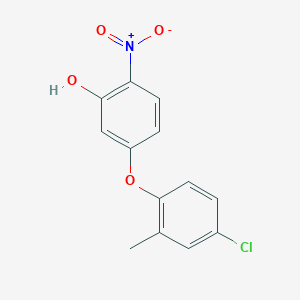
3-Bromo-1-(4-fluorophenyl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-(4-fluorophenyl)-2-methylpropan-1-one is an organic compound with a molecular formula of C10H10BrFO. It is a brominated derivative of a phenylpropanone, characterized by the presence of a bromine atom, a fluorophenyl group, and a methyl group attached to a propanone backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(4-fluorophenyl)-2-methylpropan-1-one typically involves the bromination of 1-(4-fluorophenyl)-2-methylpropan-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(4-fluorophenyl)-2-methylpropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of 3-azido-1-(4-fluorophenyl)-2-methylpropan-1-one, 3-thiocyanato-1-(4-fluorophenyl)-2-methylpropan-1-one, etc.
Reduction: Formation of 3-bromo-1-(4-fluorophenyl)-2-methylpropan-1-ol.
Oxidation: Formation of 3-bromo-1-(4-fluorophenyl)-2-methylpropanoic acid.
Scientific Research Applications
3-Bromo-1-(4-fluorophenyl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(4-fluorophenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-2-methylpropan-1-one: Lacks the bromine atom, resulting in different reactivity and properties.
3-Chloro-1-(4-fluorophenyl)-2-methylpropan-1-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.
3-Bromo-1-(4-methylphenyl)-2-methylpropan-1-one: Contains a methyl group on the phenyl ring instead of a fluorine atom, affecting its electronic properties.
Uniqueness
3-Bromo-1-(4-fluorophenyl)-2-methylpropan-1-one is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects
Properties
CAS No. |
61210-16-0 |
|---|---|
Molecular Formula |
C10H10BrFO |
Molecular Weight |
245.09 g/mol |
IUPAC Name |
3-bromo-1-(4-fluorophenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H10BrFO/c1-7(6-11)10(13)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3 |
InChI Key |
VYYSCGBHXUEZNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)C(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14598700.png)

![3-Hydroxy-4-[2-(5-nitro-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14598716.png)






![4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14598762.png)
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}octanamide](/img/structure/B14598768.png)
![2-Chloro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14598769.png)

![Benzamide, 2-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B14598784.png)
